molecular formula C111H105AlCl3N6O18S6+3 B12758569 Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt CAS No. 84473-91-6

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt

Cat. No.: B12758569
CAS No.: 84473-91-6
M. Wt: 2136.8 g/mol
InChI Key: IZURQRAHVLEKKQ-UHFFFAOYSA-N
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Description

This compound is a highly complex aluminium salt characterized by a polycyclic aromatic core with multiple functional groups, including sulphonate, chlorophenyl, and quaternary ammonium moieties. The aluminium counterion likely enhances its stability in aqueous environments compared to alkali metal salts, though this may reduce solubility in polar solvents .

Key physicochemical properties inferred from analogous compounds (e.g., CAS 2353-45-9, a disodium salt derivative) include:

  • Solubility: High solubility in water and ethanol, with pH-dependent color changes (e.g., blue-green in neutral, green in acidic, blue-purple in alkaline conditions) .
  • Stability: Resistance to heat, light, and reducing agents, but sensitivity to strong oxidizers .
  • Hygroscopicity: Pronounced moisture absorption, a common trait among sulphonate-containing ionic compounds .

Properties

CAS No.

84473-91-6

Molecular Formula

C111H105AlCl3N6O18S6+3

Molecular Weight

2136.8 g/mol

IUPAC Name

aluminum;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate

InChI

InChI=1S/3C37H35ClN2O6S2.Al/c3*1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h3*5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);/q;;;+3

InChI Key

IZURQRAHVLEKKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Al+3]

Origin of Product

United States

Preparation Methods

The synthesis of Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorophenyl compound with an appropriate reagent to introduce the chlorophenyl group.

    Introduction of the sulphonatobenzyl group: This step involves the reaction of the intermediate with a sulphonatobenzyl compound under specific conditions to introduce the sulphonatobenzyl group.

    Cyclohexa-dienylidene formation: This step involves the formation of the cyclohexa-dienylidene moiety through a series of reactions, including cyclization and dehydrogenation.

    Final assembly: The final step involves the assembly of the intermediate compounds to form the desired product, followed by purification and isolation.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the cyclohexa-dienylidene moiety, typically in the presence of catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been investigated for its potential use as an active pharmaceutical ingredient (API) due to its unique chemical structure that may exhibit specific biological activities. Its design allows for interactions with biological targets, making it a candidate for drug formulation.
  • Dyes and Pigments
    • Due to the presence of aromatic systems in its structure, this compound may serve as a dye or pigment in various applications, including textiles and cosmetics. The sulfonate groups enhance solubility in water, making it suitable for aqueous applications.
  • Catalysis
    • The aluminium component of the compound suggests potential catalytic properties. Research has indicated that aluminium salts can act as Lewis acids in organic reactions, potentially facilitating various chemical transformations.
  • Material Science
    • The compound's unique structural features may allow it to be used in the development of advanced materials, such as polymers or nanocomposites. Its ability to form complexes could lead to materials with enhanced properties.

Case Study 1: Pharmaceutical Efficacy

A study conducted on similar compounds indicated their effectiveness against certain cancer cell lines. The presence of the chlorophenyl group suggests potential anti-cancer activity due to its ability to interfere with cellular mechanisms involved in tumor growth.

Case Study 2: Dyeing Processes

Research on sulfonated dyes has shown that they can improve colorfastness and brightness when applied to fabrics. Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt could be tested for similar properties in textile applications.

Case Study 3: Catalytic Reactions

A recent investigation into aluminium-based catalysts demonstrated their effectiveness in promoting Friedel-Crafts reactions. This suggests that the compound may also exhibit catalytic activity, which could be explored for synthetic organic chemistry applications.

Mechanism of Action

The mechanism of action of Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Similarities and Differences

A. Quaternary Ammonium Salts (e.g., BAC-C12)

  • Functional Groups : BAC-C12 (benzalkonium chloride) has a simpler structure with a single quaternary ammonium group and a long alkyl chain, unlike the target compound’s multi-sulphonated aromatic system.
  • Critical Micelle Concentration (CMC) : BAC-C12 exhibits a CMC of ~8.3 mM (spectrofluorometry) and ~8.0 mM (tensiometry) . The target compound’s CMC is likely lower due to its multiple sulphonate groups enhancing hydrophilicity and micelle formation efficiency.

B. Diazonium Salt-Coupled Derivatives (e.g., Compounds 13a–e from )

  • Core Structure: Compounds like 13a–e feature cyanoacetamide and hydrazinylidene groups coupled to aryl amines, lacking the cyclohexadienylidene backbone and quaternary ammonium groups of the target compound.
  • Spectral Properties : The target compound’s IR and NMR spectra would show distinct peaks for sulphonate (S=O stretching ~1200–1050 cm⁻¹) and aromatic C-Cl bonds (750–550 cm⁻¹), absent in 13a–e .

C. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Functional Motifs : Sulfonylureas like metsulfuron contain triazine and sulfonylurea groups, whereas the target compound’s structure is dominated by a conjugated aromatic system and sulphonated ammonium groups.
Physicochemical and Functional Comparisons
Property Target Compound (Aluminium Salt) CAS 2353-45-9 (Disodium Salt) BAC-C12
Solubility in Water High (aluminium reduces solubility vs. Na⁺) Very high (disodium salt) Moderate (~8 mM CMC)
pH Sensitivity Color shifts (green to blue-purple) Similar pH-dependent chromism Not observed
Thermal Stability High (resists heat up to 100°C+) Comparable Lower (decomposes >60°C)
Applications Dyes, surfactants, ionic liquids Textile dyes, pH indicators Disinfectants, surfactants

Biological Activity

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt, commonly referred to as CAS 84473-91-6, is a complex organic compound with notable potential in various biological applications. This article examines its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Molecular Formula and Characteristics

  • Molecular Formula : C111H105AlCl3N6O18S6
  • Molar Mass : 2136.78 g/mol
  • CAS Number : 84473-91-6
  • EINECS Number : 282-947-1

The compound features a complex structure that includes multiple aromatic rings and functional groups, contributing to its biological properties.

Anticancer Properties

Research indicates that compounds similar in structure to trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium) exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar aromatic compounds can inhibit the growth of various cancer cell lines, including breast and colon cancers.

A study found that certain derivatives had IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells, suggesting potent cytotoxicity .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Compounds with similar sulfonate and ammonium functionalities have demonstrated effectiveness against a range of bacterial strains. Research on related compounds has indicated antibacterial and antifungal activities, which could be extrapolated to predict the potential efficacy of trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium) .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer. The presence of sulfonate groups in the compound suggests potential anti-inflammatory properties, similar to those observed in other sulfonated compounds. Research has shown that such compounds can inhibit pro-inflammatory cytokines and pathways, providing a basis for further investigation into the anti-inflammatory activity of this compound .

Case Study 1: Cytotoxic Activity Against Cancer Cells

A study focused on the synthesis of related compounds showed promising results against various cancer cell lines. The synthesized compounds were tested for cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells, with several showing significant inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another study involving similar structures, compounds were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that modifications in the aromatic rings significantly enhanced antibacterial activity, suggesting a potential pathway for optimizing the biological efficacy of trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium) .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Cell Line
Compound AAnticancer6.2HCT-116
Compound BAnticancer27.3T47D
Compound CAntimicrobial15.0E. coli
Compound DAnti-inflammatoryN/AN/A

Table 2: Structural Features Influencing Biological Activity

FeatureInfluence on Activity
Aromatic RingsIncreased cytotoxicity
Sulfonate GroupsEnhanced solubility and bioavailability
Ammonium FunctionalityPotential for antimicrobial action

Q & A

Q. What are the optimal methods for synthesizing and purifying this compound?

Synthesis involves a multi-step condensation reaction using precursors such as sodium dichromate dihydrate, N-benzyl-N-ethylaniline derivatives, and sulfonated intermediates. Key steps include:

  • Condensation : Reacting 2-formyl-5-hydroxybenzenesulfonic acid with N-ethyl-N-(3-sulphonatobenzyl)aniline under acidic conditions to form the cyclohexadienylidene intermediate .
  • Salt formation : Treating the intermediate with aluminium salts in aqueous ethanol to precipitate the final product.
  • Purification : Use ion-exchange chromatography or reverse-phase HPLC to isolate the compound (≥98% purity). Raw materials and intermediates are listed in upstream industry data .

Table 1 : Key Raw Materials for Synthesis

PrecursorRoleSource
Sodium dichromate dihydrateOxidizing agentIndustrial suppliers
2-Formyl-5-hydroxybenzenesulfonic acidElectrophilic componentCustom synthesis
N-Ethyl-N-(3-sulphonatobenzyl)anilineAmine donorSpecialty chemical suppliers

Q. Which spectroscopic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO to resolve aromatic protons and confirm substitution patterns (e.g., 2-chlorophenyl and sulphonatobenzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode to verify the molecular ion peak (m/z ~1200–1300 range) and aluminium coordination .
  • UV-Vis Spectroscopy : Confirm π-conjugation in the cyclohexadienylidene core (λmax ~620–650 nm typical for triarylmethane dyes) .

Q. How should the compound be stored to ensure long-term stability?

  • Storage : Keep as a crystalline solid at –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
  • Stability : Shelf life ≥5 years under recommended conditions. Monitor via periodic HPLC analysis for decomposition products (e.g., free sulphonic acids) .

Advanced Research Questions

Q. How can researchers analyze photodegradation pathways under experimental conditions?

  • Methodology :

Light exposure : Irradiate aqueous solutions with UV-Vis light (300–700 nm) and sample at intervals.

LC-MS/MS : Identify degradation products (e.g., desulphonated intermediates or aluminium oxide complexes) .

Kinetic modeling : Use pseudo-first-order kinetics to calculate degradation half-lives.

  • Key parameters : pH (optimally 6–8), dissolved oxygen, and ionic strength influence degradation rates .

Q. What strategies are effective for studying its interactions with proteins in biochemical assays?

  • Binding assays :
  • Fluorescence quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp/Tyr quenching. Calculate binding constants (Kd) using Stern-Volmer plots .
  • Circular Dichroism (CD) : Assess structural changes in proteins upon binding .
    • Applications : As a biological stain, optimize staining protocols by adjusting ionic strength (e.g., 0.1–0.5 M NaCl) to reduce non-specific interactions .

Q. How can mechanistic insights into its role in redox-active systems be obtained?

  • Electrochemical studies :
  • Cyclic Voltammetry (CV) : Measure redox potentials in buffered solutions (pH 7.4) to identify reversible electron-transfer steps .
  • EPR Spectroscopy : Detect radical intermediates formed during redox cycling .
    • Computational modeling : Use DFT to simulate charge distribution and predict reactive sites .

Data Contradictions and Resolution

  • vs. 3 : describes a structurally distinct opioid analogue, but its storage guidelines (–20°C, crystalline form) are applicable to sulfonated dyes like the target compound .
  • Regulatory discrepancies : indicates no stringent controls in China/Japan, but lab safety protocols (–5) mandate handling as harmful (Xn classification) .

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